Viridicatumtoxin
Descripción general
Descripción
La Viridicatumtoxina es un antibiótico poco común del tipo tetraciclina que se aisló por primera vez del hongo Penicillium viridicatum. Es conocida por su estructura única, que incluye una subunidad derivada del geranilo en forma de sistema espirobicíclico. Este compuesto ha despertado un interés significativo debido a sus potentes propiedades antibacterianas, especialmente contra Staphylococcus aureus resistente a la meticilina (MRSA) y otros patógenos resistentes a los fármacos .
Aplicaciones Científicas De Investigación
La viridicatumtoxina tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La viridicatumtoxina ejerce sus efectos antibacterianos inhibiendo la enzima undecaprenil pirofosfato sintasa (UPPS), que es esencial para la síntesis de la pared celular bacteriana. Esta inhibición interrumpe la síntesis de la pared celular bacteriana, lo que lleva a la muerte celular. Las interacciones moleculares y las vías exactas involucradas en esta inhibición aún se están estudiando, pero el compuesto ha mostrado una actividad significativa contra cepas bacterianas resistentes a los fármacos .
Safety and Hazards
Direcciones Futuras
The development of novel antibacterial agents is of high priority due to the emergence of drug-resistant bacterial strains caused by the extensive use of antibiotics in both humans and livestock . The total synthesis of viridicatumtoxin B has opened the way for analogue construction and biological evaluation of this complex tetracycline antibiotic . This could provide a theoretical basis for structural optimization to make new this compound derivatives with improved antimicrobial activities .
Análisis Bioquímico
Biochemical Properties
Viridicatumtoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of Staphylococcus aureus, including methicillin-resistant and quinolone-resistant strains . The nature of these interactions is largely due to the unique structure of this compound, which includes a geranyl-derived subunit in the form of a spirobicyclic system .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antibacterial activity is particularly noteworthy, with its effects being similar to that of vancomycin but 8 to 64 times greater than that of tetracycline .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being explored.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis total de la viridicatumtoxina implica varios pasos clave, incluida la alquilación, la espirociclización mediada por ácido de Lewis y las reacciones de Michael Dieckmann.
Métodos de Producción Industrial: La viridicatumtoxina se produce típicamente mediante cultivos de fermentación líquida de especies de Penicillium. La cepa fúngica se cultiva en un medio líquido que contiene glucosa, extracto de levadura, peptona, sulfato de magnesio y fosfato diácido de potasio. El proceso de fermentación se lleva a cabo en un agitador rotatorio a 28°C durante varios días, seguido de la aislamiento y purificación del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: La viridicatumtoxina se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Las reacciones clave incluyen la oxidación de carbonos específicos para introducir grupos hidroxilo y la formación del sistema espirobicíclico mediante espirociclización .
Reactivos y Condiciones Comunes:
Oxidación: Las oxidaciones basadas en enoles y enolatos se utilizan para introducir grupos hidroxilo en carbonos específicos.
Reducción: El DIBAL-H (hidruro de diisobutilaluminio) se utiliza para la reducción de intermedios específicos.
Espirociclización: Los ácidos de Lewis se emplean para facilitar la reacción de espirociclización.
Productos Principales: Los principales productos que se forman a partir de estas reacciones incluyen la viridicatumtoxina y sus análogos, que se han evaluado por sus propiedades antibacterianas .
Comparación Con Compuestos Similares
La viridicatumtoxina es estructuralmente similar a otros antibióticos del tipo tetraciclina, pero es única debido a su origen fúngico y la presencia de un sistema espirobicíclico derivado del geranilo. Los compuestos similares incluyen:
Viridicatumtoxina A: Otro antibiótico del tipo tetraciclina aislado de especies de Penicillium.
Espirohexalina: Un compuesto relacionado con un sistema espirobicíclico similar.
Griseofulvina: Un agente antifúngico producido por Penicillium aethiopicum, que comparte algunas similitudes estructurales con la viridicatumtoxina.
La estructura única de la viridicatumtoxina y sus potentes propiedades antibacterianas la convierten en un compuesto valioso para la investigación científica y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQKFOXORBCCC-WBWZXODPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893991 | |
Record name | Viridicatumtoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39277-41-3 | |
Record name | Viridicatumtoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridicatumtoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Viridicatumtoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDICATUMTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Viridicatumtoxin primarily targets undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme involved in bacterial cell wall synthesis. [, ]
A: this compound binds directly and with high affinity to UPPS, as demonstrated by in vitro enzyme inhibition assays, surface plasmon resonance (SPR) binding analysis, and in vivo growth inhibition assays. [] Molecular docking studies suggest this compound interacts with specific amino acid residues within the UPPS binding pocket. []
A: By inhibiting UPPS, this compound disrupts the production of undecaprenyl pyrophosphate, a lipid carrier molecule crucial for the transport of peptidoglycan precursors across the bacterial cell membrane. This disruption ultimately inhibits bacterial cell wall synthesis, leading to bacterial growth inhibition and cell death. [, ]
A: While UPPS is the primary target, studies show this compound can weakly inhibit the bacterial 70S ribosome, albeit to a lesser extent than its inhibition of UPPS. [] This weaker inhibition is attributed to steric hindrance between this compound's ring F and the 70S ribosome helix 34. []
A: this compound A has a molecular formula of C30H31NO11 and a molecular weight of 581 g/mol. [, ]
A: A combination of spectroscopic techniques, including X-ray crystallography, NMR, IR, UV, and mass spectrometry, have been utilized to determine the structure and characterize this compound. [, , ]
ANone: The provided research focuses primarily on the biological activity and chemical characterization of this compound. Information regarding its material compatibility, stability under different conditions (e.g., temperature, pH, solvents), and specific applications beyond its potential as an antibacterial agent is limited. Further research is needed to explore these aspects.
ANone: While the provided research offers valuable insights into this compound's structure, biosynthesis, and mechanism of action, it primarily focuses on its potential as an antibacterial agent. Information regarding catalytic properties, computational chemistry studies, SAR beyond initial findings, stability and formulation, SHE regulations, detailed PK/PD profiles, comprehensive in vivo efficacy data, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, specific analytical method validation, and other aspects mentioned (questions 4-26) is limited or not explicitly addressed in these studies. Further research is necessary to comprehensively address these aspects.
A: this compound was first isolated from the fungus Penicillium viridicatum Westling in 1973. [] Its structure, related to the tetracycline family of antibiotics, was elucidated using X-ray crystallography. []
ANone: Key milestones include:
- 1973: Isolation and initial structural characterization of this compound. []
- 1984: Elucidation of the absolute configuration of this compound. []
- 2008: Discovery of this compound B, a 5-oxo derivative, from Penicillium sp. FR11. []
- 2013: Total synthesis and structural revision of this compound B. [, ]
- Recent Years: Identification of this compound's mechanism of action involving UPPS inhibition and investigations into its structure-activity relationships. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.